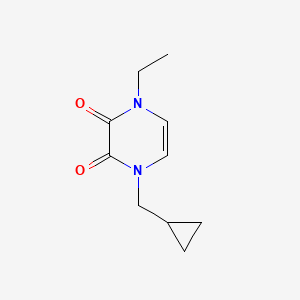

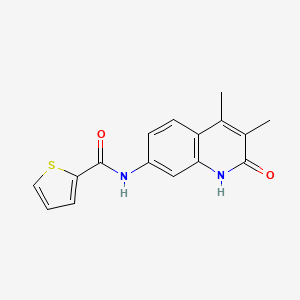

![molecular formula C9H8BrNO B2506422 3-(2-Bromo-ethyl)-benzo[d]isoxazole CAS No. 57148-67-1](/img/structure/B2506422.png)

3-(2-Bromo-ethyl)-benzo[d]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-ethyl)-benzo[d]isoxazole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.073. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The compound 3-(2-Bromo-ethyl)-benzo[d]isoxazole, as part of the isoxazole and benzisoxazole groups, is integral in various synthesis processes and has shown potential in pharmaceutical applications:

Cyclization and Heterocyclic Compound Formation

- The compound participates in selective ring-opening [3 + 2] cyclization reactions with 2-bromo-propanamides, acting as a C∼O 3-atom synthon to form oxa-heterocycles like 2-hydroxyaryl-oxazolines under mild conditions and with excellent regioselectivity (He et al., 2020).

- A study discussed gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions of ynamides or propargyl esters with benzo[d]isoxazoles, providing access to polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines (Xu et al., 2018).

Antioxidant and Anticancer Activities

- Novel series of various 2-allylbenzo[d]isoxazol-3(2H)-ones were synthesized and evaluated for their in vitro antioxidant and anticancer activities. Certain compounds demonstrated notable efficacy against human colon cancer cells and showed significant antioxidant activity (Anand et al., 2014).

Antimicrobial and Anti-inflammatory Activities

- Compounds designed from dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones exhibited significant antimicrobial activity, potent anti-inflammatory, and analgesic activities (Rajanarendar et al., 2013).

- A series of novel 3-[5-ethyl-2-(2-phenoxy-ethyl)-pyridin]-5-substituted isoxazolines demonstrated potent to weak antimicrobial activity, with certain compounds showing significant antibacterial and antifungal activity (Gaonkar et al., 2007).

Receptor Agonist Synthesis

- The isoxazole-containing S1P1 receptor agonist BMS-960 was synthesized through a process involving the enzymatic reduction of α-bromoketone and a regioselective, stereospecific epoxide ring-opening reaction. This process was used to synthesize batches of BMS-960 for toxicological studies, highlighting the application in receptor agonist synthesis (Hou et al., 2017).

Mechanism of Action

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, and antibacterial effects

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, and antibacterial effects . The specific molecular and cellular effects of 3-(2-Bromo-ethyl)-benzo[d]isoxazole would depend on its mode of action and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

3-(2-Bromo-ethyl)-benzo[d]isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where this compound acts as an inhibitor . This inhibition affects the glycolytic pathway, leading to alterations in cellular metabolism. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and profound. In pancreatic ductal adenocarcinoma cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, including the MAPK pathway, leading to changes in gene expression and cellular metabolism. Furthermore, this compound affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . This inhibition leads to a decrease in the production of adenosine triphosphate (ATP), affecting cellular energy metabolism. Additionally, this compound modulates the activity of MAPKs, leading to changes in gene expression and cellular responses. The compound also influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to modulate key cellular pathways and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative effects without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiproliferative effects without causing adverse reactions. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GAPDH, affecting the glycolytic pathway and altering metabolic flux . The compound also influences the levels of metabolites involved in energy production and cellular respiration. Additionally, this compound has been shown to modulate the activity of enzymes involved in lipid metabolism, further impacting cellular metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are critical for its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound has been observed to accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Properties

IUPAC Name |

3-(2-bromoethyl)-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODERSCZIMBQSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

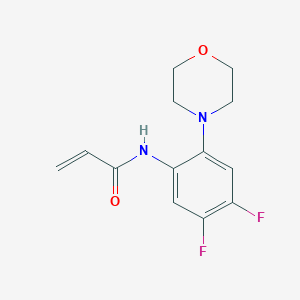

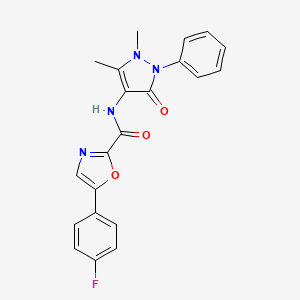

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)

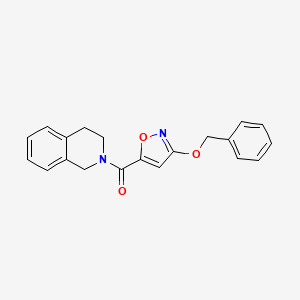

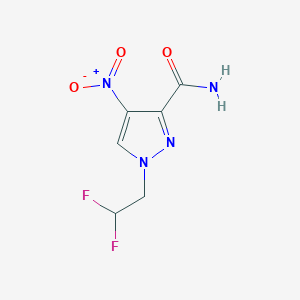

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

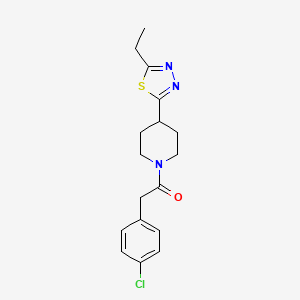

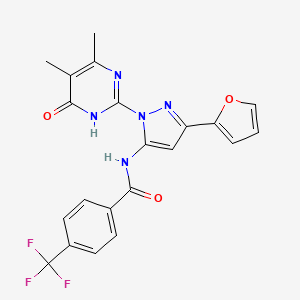

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)

![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)